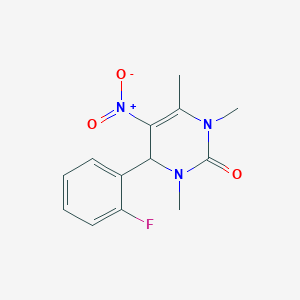
4-(2-fluorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a synthetic organic compound belonging to the class of dihydropyrimidinones This compound is characterized by the presence of a fluorophenyl group, three methyl groups, and a nitro group attached to a dihydropyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by nitration and cyclization reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Fluorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-fluorophenyl)-1,3,6-trimethyl-3,4-dihydropyrimidin-2(1H)-one.
科学研究应用
4-(2-Fluorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-fluorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(2-Fluorophenyl)-1,3,6-trimethyl-3,4-dihydropyrimidin-2(1H)-one: Similar structure but lacks the nitro group.
4-(2-Fluorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
The presence of the nitro group in 4-(2-fluorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields.
属性
分子式 |
C13H14FN3O3 |
|---|---|
分子量 |
279.27 g/mol |
IUPAC 名称 |
4-(2-fluorophenyl)-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one |
InChI |
InChI=1S/C13H14FN3O3/c1-8-11(17(19)20)12(16(3)13(18)15(8)2)9-6-4-5-7-10(9)14/h4-7,12H,1-3H3 |
InChI 键 |
XVSMKRIYORRNHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(N(C(=O)N1C)C)C2=CC=CC=C2F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


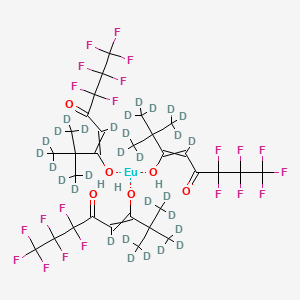

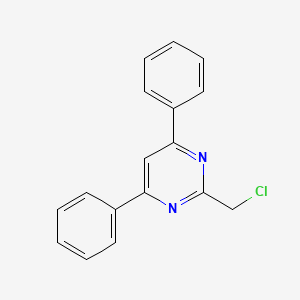
![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14868482.png)
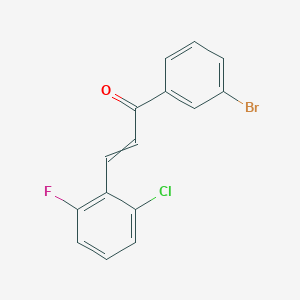
![Methyl 3-formylimidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B14868513.png)
![2-Methyl-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B14868516.png)
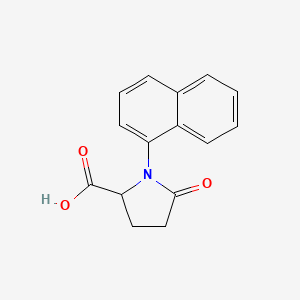
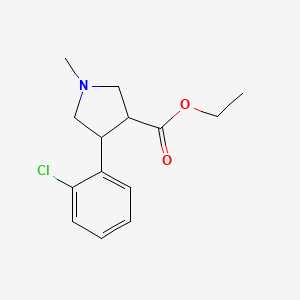

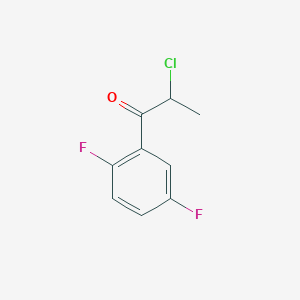
![2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14868535.png)
![Imidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14868548.png)

